4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide
Description
4-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide is a benzamide derivative featuring a complex molecular architecture. Its core structure includes:
- A Z-configuration imine group bridging the benzamide and a pyrimidinyl-indole hybrid substituent.
- A 4,6-dimethylpyrimidin-2-yl amino group, which may enhance hydrogen-bonding interactions.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding motifs. Computational tools like SHELXL (for crystallographic refinement) and WinGX (for data processing) are critical in elucidating its three-dimensional conformation and stability .
Properties
Molecular Formula |
C24H23ClN6O |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
4-chloro-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C24H23ClN6O/c1-15-13-16(2)29-24(28-15)31-23(30-22(32)17-7-9-19(25)10-8-17)26-12-11-18-14-27-21-6-4-3-5-20(18)21/h3-10,13-14,27H,11-12H2,1-2H3,(H2,26,28,29,30,31,32) |
InChI Key |
WEOIVJGHALTOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide typically involves a series of nucleophilic substitution reactions. One common method involves the reaction of 4-chloroaniline with 4,6-dimethylpyrimidine-2-amine under microwave-assisted conditions. The reaction is carried out in the presence of a suitable base, such as sodium carbonate, and a solvent like dioxane/water mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is a common reaction for this compound, where nucleophiles replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium carbonate and solvents such as dioxane/water are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives of the original compound .
Scientific Research Applications
4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydropteroate synthetase, affecting folate synthesis and bacterial growth .
Comparison with Similar Compounds
Key Findings :
- The indole-ethylamino group in the target compound provides a unique combination of aromaticity and hydrogen-bonding capacity, distinguishing it from chlorophenyl or methoxy-indole analogues.
- The Z-configuration imposes spatial constraints that may favor interactions with planar binding sites (e.g., kinase ATP pockets) compared to E-configuration analogues .
Methodological Considerations in Structural Analysis
Crystallographic software such as SHELXL and ORTEP-3 has been instrumental in resolving the stereochemical details of similar compounds . For instance:
- SHELXL enables precise refinement of anisotropic displacement parameters, critical for confirming the Z-configuration in the target compound.
- WinGX integrates tools for geometry analysis, aiding in the comparison of bond lengths and angles between analogues .
Biological Activity
4-chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 474.9 g/mol. It features a combination of aromatic and heterocyclic structures, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23ClN6O |
| Molecular Weight | 474.9 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Starting materials include 4-chlorobenzylamine and 4,6-dimethylpyrimidine, which are coupled through condensation reactions under controlled conditions using solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine .
Anticancer Properties
Research indicates that derivatives of indole compounds, including the target compound, exhibit significant anticancer activity. For instance, studies have shown that related indole derivatives possess IC50 values in the low micromolar range against various cancer cell lines . The mechanism of action often involves the inhibition of DNA methyltransferases (DNMTs), leading to reactivation of tumor suppressor genes .
Antiviral Activity
Indole derivatives have been reported to possess antiviral properties. In vitro studies on similar compounds showed IC50 values ranging from 5 to 6 μg/ml against viral targets, indicating potential therapeutic applications in antiviral drug development .
Antimicrobial Activity
The compound's antimicrobial activity has also been explored. Various indole derivatives demonstrated considerable efficacy against bacterial strains, with some achieving significant therapeutic indices. The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further investigation .
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer effects of indole derivatives and found that certain compounds could inhibit DNMTs effectively, leading to reduced proliferation in cancer cell lines . The most potent compounds exhibited EC50 values as low as 0.9 μM.
- Antiviral Screening : In a screening for antiviral activity, several indole derivatives were tested against viral pathogens, demonstrating significant inhibition with a focus on optimizing their structure for enhanced efficacy .
- Antimicrobial Efficacy : A comparative analysis of various indole derivatives highlighted their antimicrobial properties, with significant results against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
